molecular formula C14H8F2O4 B6406033 3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261969-97-4

3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No.: B6406033
CAS No.: 1261969-97-4
M. Wt: 278.21 g/mol
InChI Key: WITJYRWAWLSGKW-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid, or 3CF-4FB, is a compound with a wide range of applications in scientific research. It is a fluorinated carboxylic acid, which is a type of organic compound that is composed of a carbon atom bonded to an oxygen atom and a hydroxy group. 3CF-4FB is highly soluble in water, making it an ideal compound for use in biological assays and other laboratory experiments.

Scientific Research Applications

3CF-4FB is used in a variety of scientific research applications. It has been used as a substrate for the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, 3CF-4FB has been used in studies of the effects of drugs on the immune system, as well as in studies of the effects of drugs on the gastrointestinal system.

Mechanism of Action

The mechanism of action of 3CF-4FB is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. This inhibition can lead to a reduction in the production of pro-inflammatory compounds, which can have beneficial effects on the body. Additionally, 3CF-4FB has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3CF-4FB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve blood flow, and reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce oxidative stress, which can help to protect cells from damage caused by free radicals. Additionally, 3CF-4FB has been shown to reduce the risk of cancer, as well as to reduce the risk of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The use of 3CF-4FB in laboratory experiments has several advantages. It is highly soluble in water, making it an ideal compound for use in biological assays and other laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3CF-4FB in laboratory experiments. It has a relatively short shelf life, and it can be difficult to store. Additionally, it can be toxic if not handled properly.

Future Directions

The potential future directions for 3CF-4FB include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of more effective drugs and therapies. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of producing the compound. Finally, further research into its potential side effects could lead to the development of safer and more effective drugs and therapies.

Synthesis Methods

3CF-4FB can be synthesized through a two-step reaction process. The first step involves reacting 4-fluorobenzaldehyde with 3-chloro-5-fluorophenylboronic acid in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields 3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid. The second step involves hydrolyzing the acid with aqueous hydrochloric acid, which yields 3CF-4FB.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)14(19)20)11-6-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITJYRWAWLSGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690897
Record name 5,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-97-4
Record name 5,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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